Clarithromycin Impurity O

Description

Significance of Impurity Control in Pharmaceutical Product Quality and Efficacy

The presence of impurities, even in minute quantities, can have a significant impact on the quality and therapeutic effectiveness of a drug. adventchembio.com Impurities can alter the physical, chemical, and pharmacological properties of the active pharmaceutical ingredient (API), potentially leading to a reduction in drug potency and a decrease in shelf life. gmpinsiders.com Furthermore, some impurities may have their own pharmacological activity or toxic effects, posing a direct risk to patient safety. contractpharma.comchemass.si

The rigorous control of impurities is essential for several key reasons:

Ensuring Product Safety: The primary concern is the potential for impurities to be toxic. contractpharma.com Genotoxic impurities, for instance, are substances that can damage DNA and have the potential to be carcinogenic, even at trace levels. chemass.si

Maintaining Efficacy: Impurities can reduce the concentration of the active ingredient, thereby diminishing the therapeutic effect of the medication. gmpinsiders.com Degradation products, which are impurities that form over time, can lead to a loss of potency throughout the product's shelf life. longdom.org

Guaranteeing Product Stability: Certain impurities can compromise the stability of the drug product, leading to its degradation and the formation of new, potentially harmful substances. longdom.org Stability studies are crucial for identifying how impurity levels change under various environmental conditions over time. pharmaffiliates.com

Regulatory Compliance: Global regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceutical products. longdom.orgontosight.ai Adherence to these regulations is mandatory for a drug to receive market approval. longdom.org

Overview of Impurity Classification in Active Pharmaceutical Ingredients (APIs) and Drug Products

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The International Council for Harmonisation (ICH) provides guidelines that classify impurities into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comchemass.si

| Impurity Classification | Description | Examples |

| Organic Impurities | These are often process-related or drug-related. They can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. gmpinsiders.comcontractpharma.com | Unreacted starting materials, by-products from side reactions, degradation products formed during storage. adventchembio.comcontractpharma.com |

| Inorganic Impurities | These impurities are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts. gmpinsiders.comcontractpharma.com They are not carbon-based and are often detected using pharmacopeial methods. gmpinsiders.com | Heavy metals (e.g., lead, mercury, arsenic), inorganic salts, filter aids, charcoal. contractpharma.com |

| Residual Solvents | These are organic volatile chemicals used during the synthesis of the drug substance or in the formulation of the drug product. gmpinsiders.comcontractpharma.com Because they are not completely removed by practical manufacturing techniques, they remain in the final product. contractpharma.com | Alcohols, hydrocarbons, chlorinated solvents. contractpharma.com |

Table 1: Classification of Pharmaceutical Impurities

Definition and Regulatory Context of Clarithromycin (B1669154) Impurity O as a Specified Impurity

Clarithromycin Impurity O is a specified impurity of Clarithromycin, a macrolide antibiotic. synzeal.comveeprho.com A specified impurity is an impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. fda.gov These impurities can be either identified or unidentified. fda.gov

The chemical name for this compound is 6-O-Methylerythromycin A (Z)-9-(O-methyloxime). synzeal.comveeprho.com It is recognized as a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synzeal.com

The regulatory context for a specified impurity like this compound is stringent. Regulatory bodies require that these impurities be monitored and controlled within established limits to ensure the quality and safety of the final drug product. ontosight.aigmpinsiders.com The acceptance criteria for a specified impurity are based on data from safety and clinical studies, scientific literature, or specific toxicity studies. regulations.gov For Abbreviated New Drug Applications (ANDAs), the level of a specified impurity is often qualified by comparing it to the levels found in the reference listed drug (RLD). regulations.gov

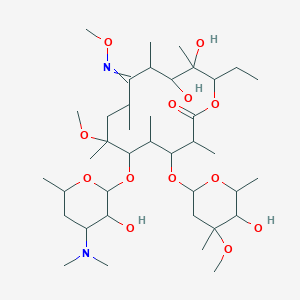

Structure

2D Structure

Properties

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXVFUGKJGEBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Mechanisms of Clarithromycin Impurity O

Process-Related Impurity Pathways During Clarithromycin (B1669154) Synthesis

Considerations of Isomerism (e.g., Z-Isomer Formation) in Synthesis Pathways

The formation of Clarithromycin Impurity O is intrinsically linked to the synthesis of oxime derivatives of clarithromycin, which are key intermediates. Specifically, Impurity O is the geometric (Z)-isomer of 6-O-Methylerythromycin A 9-(O-methyloxime). synzeal.com In the synthesis pathway that aims to produce the corresponding (E)-isomer, the formation of the (Z)-isomer is an undesired side reaction. acs.org

Controlling the formation of this isomeric impurity is a significant challenge in the manufacturing process. acs.org Research into scalable synthesis processes has demonstrated that reaction conditions play a crucial role. The pH of the reaction medium is a critical factor; an optimal pH range of 7–8 has been proposed to minimize the formation of impurities and drive the reaction toward completion. Furthermore, the choice of base is pivotal. Weaker bases are considered necessary to facilitate the conversion while controlling impurity levels. acs.org

A study evaluating various bases and solvents highlighted the sensitivity of the reaction outcome to these parameters. The use of sodium bicarbonate as a base was found to be effective in adjusting and maintaining the necessary pH for the reaction. acs.org

| Entry | Base | Solvent | Observed Unreacted Clarithromycin (%) | Desired Product Formation (%) | Notes |

|---|---|---|---|---|---|

| 1 | NaOAc | MeOH | Data Not Available | Data Not Available | Evaluation of common bases. acs.org |

| 2 | DIPEA | MeOH | Data Not Available | Data Not Available | Evaluation of common bases. acs.org |

| 3 | NaHCO3 | MeOH | ~5% | Data Not Available | pH adjustment is critical. acs.org |

| 4 | K2CO3 | MeOH | ~1.2% | ~74% | Higher product formation. acs.org |

| 5 | tert-BuOK | MeOH | >50% | Minor | Reaction did not proceed effectively. acs.org |

This table is based on research findings aimed at optimizing the synthesis of the (E)-oxime while controlling for the (Z)-isomer impurity. acs.org

Degradation-Related Formation Pathways of this compound

This compound can also be formed as a degradation product. allmpus.com The chemical transformation of clarithromycin under various environmental conditions can lead to the generation of several impurities, impacting the stability and efficacy of the drug.

Influence of Environmental Stressors on Clarithromycin Degradation

Forced degradation studies are employed to understand how environmental factors such as pH, oxidation, light, and heat affect the stability of a drug substance. Clarithromycin has been shown to be susceptible to degradation under several stress conditions.

Clarithromycin demonstrates significant instability in acidic and alkaline environments. In forced degradation studies using 1.0 M hydrochloric acid (HCl) or 1.0 M sodium hydroxide (B78521) (NaOH), the drug was almost completely degraded. The formation of additional peaks in chromatographic analysis was observed after just one hour of treatment, indicating the generation of multiple degradation products. Acid degradation data from another study showed that in 1 M HCl solutions at 70°C, clarithromycin degrades by approximately 60% to 90% within 24 hours.

The presence of oxidizing agents can also lead to the degradation of clarithromycin. When subjected to stress from 3.0% hydrogen peroxide (H2O2), a sample of clarithromycin showed approximately 14% deterioration after 15 minutes. This oxidative stress resulted in a distinct degradation peak in the chromatogram. The mechanism of oxidative degradation is hypothesized to involve the formation of an N-oxide derivative on the amino sugar component of the molecule.

Clarithromycin's sensitivity to light is dependent on the nature of the light source and the pH of the medium. Studies have shown that when exposed to ultraviolet (UV) radiation, no observable alterations occurred, suggesting a degree of stability under these specific conditions. However, when a solution of the drug was exposed to natural sunlight for five days, the chromatogram revealed two additional peaks, indicating sunlight-induced degradation.

The rate of photodegradation is also influenced by pH. Research using simulated light, with a spectrum similar to natural sunlight, found that the degradation of clarithromycin was more pronounced in acidic conditions and decreased as the pH increased. mdpi.com

| pH Value | Degradation Percentage after 1 Hour |

|---|---|

| 4.0 | 30% mdpi.com |

| 5.5 | 27% mdpi.com |

| 7.0 | 17% mdpi.com |

This data illustrates the percentage of clarithromycin degradation in solution when exposed to simulated light for one hour at varying pH levels. mdpi.com

Clarithromycin exhibits considerable stability under thermal stress. During experiments conducted at 70°C, no signs of deterioration were observed. Furthermore, the drug proved to be relatively stable when exposed to dry heat conditions at a temperature of 100°C for a duration of four hours, with a substantial fraction of the medication remaining intact. However, when heated to the point of decomposition, clarithromycin is known to emit toxic vapors of nitrogen oxides. nih.gov

Forced Degradation Study Design for Impurity O Generation and Analysis

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing conditions. The primary goal is to generate potential degradation products, which helps in developing and validating stability-indicating analytical methods.

In the context of Clarithromycin, forced degradation studies are designed to understand its degradation profile under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. While general forced degradation studies on Clarithromycin have been conducted, a study specifically designed to maximize the generation and facilitate the analysis of Impurity O would involve a strategic selection of stressors and conditions.

Based on the chemical structure of this compound, which is chemically identified as 6-O-Methylerythromycin A (Z)-9-(O-methyloxime), its formation is likely favored under conditions that promote the formation of an oxime at the C-9 ketone position, followed by or concurrent with other degradation pathways.

A typical forced degradation study design for Clarithromycin that could be adapted to investigate the formation of Impurity O is outlined below. It is important to note that while these are common starting points, the specific concentrations, temperatures, and durations may be adjusted to achieve a target degradation of approximately 5-20%. biopharminternational.com

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | 70°C | Up to 24 hours |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room Temperature to 70°C | Several hours |

| Oxidation | 3.0% (w/v) Hydrogen Peroxide (H₂O₂) | Room Temperature | Several hours |

| Thermal Degradation | Dry Heat (solid state) | 100°C | Several hours |

| Thermal Degradation | Heat in Solution | 70°C | Several hours |

| Photodegradation | Exposure to UV and visible light | Ambient | Several days |

Table 1: Representative Forced Degradation Conditions for Clarithromycin.

To specifically target the generation and analysis of Impurity O, the analytical methodology employed during and after these stress studies is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying Clarithromycin and its impurities. A stability-indicating HPLC method would be developed and validated to ensure that Impurity O can be resolved from Clarithromycin and other potential degradation products. The identification of the Impurity O peak would be confirmed by comparing its retention time with that of a qualified reference standard of this compound.

Elucidation of Specific Degradation Pathways Yielding this compound

The formation of this compound, 6-O-Methylerythromycin A (Z)-9-(O-methyloxime), from the degradation of Clarithromycin is a complex process that is not fully detailed in publicly available literature. However, based on its chemical structure and the known reactivity of Clarithromycin, a plausible degradation pathway can be proposed.

Clarithromycin is known to be susceptible to degradation in both acidic and alkaline conditions. Under certain stress conditions, it is hypothesized that the C-9 ketone of the aglycone ring of Clarithromycin undergoes a reaction to form an oxime. The formation of oximes from ketones is a well-established chemical transformation.

Furthermore, a patented synthetic route for preparing this compound involves the methylation of a Clarithromycin oxime intermediate. This suggests that the formation of the oxime is a key step. While this is a synthetic pathway, it provides valuable insight into the potential reactions that could occur during degradation.

The specific degradation pathway leading to Impurity O likely involves the following key steps, although the exact sequence and intermediates may vary depending on the specific stressor:

Formation of an Oxime Intermediate: Under specific pH and temperature conditions, the C-9 ketone of the Clarithromycin molecule could react with a source of hydroxylamine (B1172632) or a related nitrogen-containing species present as a reagent or a degradation product of another component. This would lead to the formation of a 9-oxime derivative of Clarithromycin.

Isomerization: The oxime can exist as (E) and (Z) isomers. The formation of Impurity O specifically involves the (Z)-isomer. The reaction conditions would influence the ratio of these isomers.

Further Degradation/Modification: It is also possible that other degradation reactions occur on the Clarithromycin molecule either before or after the formation of the oxime.

It is important to emphasize that while this proposed pathway is chemically reasonable, detailed mechanistic studies specifically tracking the formation of this compound from Clarithromycin under forced degradation conditions are not extensively reported in peer-reviewed scientific literature. The significant degradation of Clarithromycin observed under strong acidic and basic conditions suggests that multiple degradation products are likely formed, and the yield of any single impurity, including Impurity O, would be highly dependent on the precise reaction conditions.

Further research, including the isolation and structural elucidation of intermediates and final degradation products using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to definitively elucidate the specific degradation pathways that lead to the formation of this compound.

Advanced Analytical Methodologies for Clarithromycin Impurity O Assessment

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography, especially liquid chromatography, stands as the cornerstone for analyzing Clarithromycin (B1669154) and its related substances. These methods provide the necessary selectivity and sensitivity to resolve structurally similar compounds from the main API and from each other.

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. This technology offers significant advantages, including higher resolution, increased sensitivity, and drastically reduced analysis times.

For the analysis of Clarithromycin and its impurities, UPLC methods have been developed that shorten run times to under three minutes, a significant improvement over typical HPLC methods that can take much longer. innovareacademics.inresearchgate.net A reported RP-UPLC method for the simultaneous estimation of Clarithromycin, Amoxicillin, and Vonoprazan used a Hibar C18 column (100 x 2.1 mm, 2 µm) with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) at a flow rate of 0.3 mL/min. innovareacademics.in The rapid separation capabilities and high efficiency of UPLC make it a powerful tool for high-throughput quality control and comprehensive impurity profiling. researchgate.net

Gas Chromatography (GC) for Volatile Components in Clarithromycin Impurity Profiling

Gas chromatography (GC) is a powerful analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile compounds. ijpsjournal.com In the context of pharmaceutical analysis, GC is indispensable for impurity profiling, especially for unwanted chemicals that may be present in starting materials or formed during the API manufacturing process. thermofisher.com These can include residual solvents or volatile degradation products. ijpsjournal.comomicsonline.org

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Confirmation of Impurity O

The definitive identification and structural confirmation of pharmaceutical impurities like Clarithromycin Impurity O rely on a combination of spectroscopic and hyphenated analytical techniques. These methods provide detailed information about the molecular weight, fragmentation patterns, and atomic connectivity of a molecule.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and characterization of pharmaceutical impurities. nih.govresearchgate.net A selective reversed-phase liquid chromatography method can separate Clarithromycin from its related substances, including Impurity O. nih.gov Following separation, the impurity is introduced into the mass spectrometer.

Mass spectrometry, particularly with an electrospray ionization (ESI) source operated in positive ion mode, is highly effective for analyzing macrolide antibiotics. nih.govlongdom.org The initial mass scan (MS) provides the molecular weight of the impurity. For deeper structural insights, tandem mass spectrometry (MS/MS or MSn) is employed. nih.gov In this process, the ion corresponding to the impurity's molecular weight is selected and fragmented. The resulting fragmentation pattern is a unique fingerprint that provides critical information about the impurity's structure. By interpreting these fragments, often with the aid of reference standards and knowledge of macrolide fragmentation behavior, the structure of an unknown impurity can be elucidated. nih.govnih.gov

For example, a typical LC-MS/MS analysis of Clarithromycin would monitor the transition of the precursor ion (e.g., m/z 748.5 or 748.9) to a specific product ion (e.g., m/z 158.1 or 590.1). nih.govcore.ac.uk Similar specific transitions would be established for Impurity O to ensure its accurate identification and quantification in the presence of the main API and other impurities. The high sensitivity and selectivity of LC-MS/MS make it an invaluable tool for impurity profiling in compliance with regulatory requirements. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unequivocal structural elucidation and confirmation of organic molecules, including pharmaceutical impurities. nih.govconicet.gov.arnih.gov While LC-MS provides information on molecular weight and fragmentation, NMR offers a detailed map of the molecular structure by probing the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.govnih.gov

Once an impurity like this compound is isolated, NMR analysis provides definitive proof of its structure.

¹H NMR (Proton NMR) : This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are used to piece together the molecular framework. nih.govresearchgate.net

¹³C NMR : This experiment provides information about the different types of carbon atoms in the molecule, helping to identify functional groups and the carbon skeleton. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between atoms, providing a complete and unambiguous structural assignment. nih.gov NMR is so powerful that it can provide qualitative information without needing a pre-existing standard of the unknown compound and is critical for understanding how process-related or degradation impurities are formed. nih.govconicet.gov.ar

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.ukutdallas.edu When a sample is exposed to infrared radiation, its chemical bonds absorb energy and vibrate at specific frequencies. mvpsvktcollege.ac.in The resulting IR spectrum is a plot of this absorption, showing peaks that correspond to specific functional groups. utdallas.edu

For the analysis of this compound, IR spectroscopy can quickly confirm the presence or absence of key functional groups, such as:

Hydroxyl (-OH) groups

Carbonyl (C=O) groups (from ketones or esters) studymind.co.ukresearchgate.net

Ether (C-O-C) linkages researchgate.net

Amine or N-methyl groups researchgate.net

By comparing the IR spectrum of Impurity O to that of pure Clarithromycin, analysts can identify structural modifications. researchgate.net While IR does not provide the detailed structural map that NMR does, it serves as an excellent screening tool and provides a unique "molecular fingerprint" in the 1430-910 cm⁻¹ region, which can be used to confirm the identity of a sample against a reference standard. utdallas.edumvpsvktcollege.ac.in The technique is valuable for both qualitative analysis and for detecting impurities if they introduce or remove specific functional groups. studymind.co.ukresearchgate.net

Application of Reference Standards in Impurity Analysis

Certified Reference Materials (CRMs) are fundamental to achieving accurate and reliable results in pharmaceutical analysis. axios-research.comsynzeal.com A CRM for this compound is a highly purified and well-characterized sample of the impurity itself. sigmaaldrich.comsigmaaldrich.com These standards are essential for several critical functions in analytical quality control. axios-research.com

The primary importance of a CRM for Impurity O includes:

Peak Identification: In chromatographic techniques like HPLC or LC-MS, the CRM is used to definitively identify the peak corresponding to Impurity O in a sample of the Clarithromycin API, based on its retention time.

Method Validation: Analytical methods used for impurity profiling must be validated for parameters such as specificity, linearity, accuracy, and precision. nih.govresearchgate.net The Impurity O CRM is used to perform these validation experiments and demonstrate that the method is suitable for its intended purpose.

Quantification: CRMs are used to prepare calibration standards for the accurate quantification of the impurity. This ensures that the level of Impurity O in the final drug substance can be reported accurately and controlled within the limits set by pharmacopoeias and regulatory bodies. ontosight.aigoogle.com

Regulatory Compliance: The use of traceable, certified reference standards is a key requirement for compliance with Good Manufacturing Practices (GMP) and for submissions to regulatory agencies like the FDA and EMA. axios-research.comsynzeal.comontosight.ai Pharmaceutical secondary standards, which are traceable to primary pharmacopeial standards (e.g., USP, EP), offer a cost-effective and convenient solution for quality control laboratories. sigmaaldrich.com

The availability and proper use of a this compound CRM are, therefore, non-negotiable for ensuring the quality, safety, and efficacy of Clarithromycin drug products. sigmaaldrich.comvwr.com

Data Tables

Table 1: Summary of Analytical Techniques for this compound

| Technique | Primary Application for Impurity O | Information Provided | Reference |

| Gas Chromatography (GC) | Indirect; profiles volatile impurities in the API. | Quantification of residual solvents and other volatile components. | ijpsjournal.comthermofisher.comomicsonline.org |

| LC-MS/MS | Identification and quantification. | Molecular weight and structural information from fragmentation patterns. | nih.govnih.govcore.ac.uk |

| NMR (¹H, ¹³C) | Definitive structural confirmation. | Detailed atomic connectivity and complete molecular structure. | nih.govconicet.gov.arnih.govresearchgate.net |

| IR Spectroscopy | Functional group analysis and fingerprinting. | Presence/absence of key functional groups (e.g., C=O, -OH). | studymind.co.ukutdallas.eduresearchgate.net |

| Certified Reference Material (CRM) | Analytical control. | Positive identification, accurate quantification, and method validation. | axios-research.comsynzeal.comsigmaaldrich.com |

Traceability and Pharmacopeial Compliance of Impurity O Reference Standards (USP, EP, BP, JP)

The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. For Clarithromycin, "Impurity O" is a specified impurity that must be monitored and quantified. This necessitates the use of highly characterized reference standards. The traceability and pharmacopeial compliance of these reference standards are fundamental to achieving accurate and reproducible analytical results that meet global regulatory expectations.

Reference standards in the pharmaceutical industry are categorized into two main types: primary and secondary.

Primary Reference Standards: A primary reference standard is a substance shown by a comprehensive set of analytical tests to be authentic material of high purity. lgcstandards.com These are often obtained from officially recognized sources, such as pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). lgcstandards.comamericanpharmaceuticalreview.com A pharmacopeial reference standard is typically considered a primary standard, intended for a specific use as detailed in its corresponding monograph. lgcstandards.com

Secondary Reference Standards (or Working Standards): These are standards qualified against a primary reference standard. lgcstandards.com They are established to be traceable to the primary standard and are used for routine quality control purposes. sigmaaldrich.com This approach provides a convenient and cost-effective alternative to the exclusive use of primary standards. sigmaaldrich.comsigmaaldrich.com

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations. In the context of impurity reference standards, this means that a secondary standard's identity, purity, and potency are directly compared and linked to a primary pharmacopeial standard. eurachem.org Regulatory bodies like the FDA and EP recognize the use of secondary standards, provided they are established with reference to the corresponding primary standard. americanpharmaceuticalreview.comsigmaaldrich.com

The major pharmacopeias, including the USP, EP, BP, and the Japanese Pharmacopoeia (JP), establish the official standards for drug substances and their impurities. This compound is a regulated impurity in both the European Pharmacopoeia and the United States Pharmacopeia. synzeal.comgoogle.com Consequently, these bodies provide primary reference standards for this impurity, or it is listed within their monographs, requiring its control. google.com

Commercially available this compound reference standards are typically offered as secondary standards. Reputable suppliers ensure these standards are traceable to the primary standards of the USP and EP. sigmaaldrich.comsigmaaldrich.comsynzeal.com To guarantee quality and traceability, these secondary standards are often produced as Certified Reference Materials (CRMs) in facilities accredited to ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for testing and calibration laboratories). americanpharmaceuticalreview.comsigmaaldrich.comsigmaaldrich.com

A comprehensive Certificate of Analysis (CoA) is crucial documentation accompanying a reference standard. For a secondary standard of this compound, the CoA provides:

Traceability assay results demonstrating the comparison against USP and/or EP primary standard lots. sigmaaldrich.com

A certified purity value, often determined using a mass balance approach. americanpharmaceuticalreview.com

Detailed analytical data, including chromatograms and method descriptions. americanpharmaceuticalreview.com

Proper handling and storage instructions. sigmaaldrich.com

This rigorous qualification process ensures that the secondary standards are suitable for their intended analytical purpose, such as method development, validation, and routine quality control testing for Clarithromycin. synzeal.comsynzeal.com

Data Tables

Table 1: Pharmacopeial Recognition of this compound

| Pharmacopeia | Status | Notes |

|---|---|---|

| United States Pharmacopeia (USP) | Recognized Impurity | This compound is listed as a potential impurity in Clarithromycin. synzeal.com Reference standards are available and traceable to the USP. sigmaaldrich.com |

| European Pharmacopoeia (EP) | Recognized Impurity | Clarithromycin EP Impurity O is a specified impurity in the EP monograph for Clarithromycin. synzeal.comgoogle.com Primary reference standards are provided by the EDQM. americanpharmaceuticalreview.com |

| British Pharmacopoeia (BP) | Harmonized with EP | The BP is largely harmonized with the EP. Standards for other Clarithromycin impurities (e.g., Impurity E) are listed. cwsabroad.comlgcstandards.com Secondary standards are often traceable to BP standards where available. sigmaaldrich.com |

| Japanese Pharmacopoeia (JP) | General Compliance | While specific mention of Impurity O was not found in the immediate search, JP standards for Clarithromycin impurities are part of overall quality control. google.com |

Table 2: Typical Characteristics of Commercial this compound Secondary Reference Standards

| Characteristic | Description |

|---|---|

| Traceability | Documented traceability to current lots of primary reference standards from USP and EP; BP traceability may also be available. sigmaaldrich.comsigmaaldrich.com |

| Certification | Often supplied as a Certified Reference Material (CRM) produced and certified under ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com |

| Documentation | A comprehensive Certificate of Analysis (CoA) is provided, detailing traceability, certified purity, analytical methods, and storage conditions. americanpharmaceuticalreview.com |

| Intended Use | Suitable for analytical method development, validation (AMV), and Quality Control (QC) applications. synzeal.comsynzeal.com |

| Format | Typically provided as a neat solid material in specified quantities (e.g., 10 mg, 20 mg). sigmaaldrich.com |

Impurity Profiling and Control Strategies for Clarithromycin Manufacturing

Comprehensive Impurity Profiling of Clarithromycin (B1669154) Drug Substance and Drug Product

A thorough understanding of the impurity profile of both the clarithromycin drug substance and the final drug product is a critical aspect of pharmaceutical quality control. synzeal.com This involves the identification and quantification of all potential impurities, including Clarithromycin Impurity O.

Identification and Quantification of this compound in Bulk Samples and Formulations

This compound, chemically known as 6-O-Methylerythromycin A (Z)-9-(O-methyloxime), is an impurity of clarithromycin. synzeal.com Its presence in bulk drug samples and finished pharmaceutical formulations is a key quality attribute that is closely monitored. researchgate.netgoogle.com The identification and quantification of this impurity are crucial for ensuring that the final product meets the stringent purity requirements set by regulatory authorities. chemicea.comontosight.ai

Advanced analytical techniques are employed for the precise identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. researchgate.netontosight.ai These methods are developed and validated to be specific, sensitive, and accurate for detecting and measuring the levels of Impurity O, even at low concentrations. researchgate.net

A typical HPLC method for impurity profiling of clarithromycin involves the use of a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a buffer solution. researchgate.netresearchgate.net The detection is often carried out using a UV detector at a specific wavelength. researchgate.net The retention time of this compound under specific chromatographic conditions allows for its identification, while the peak area is used for its quantification against a reference standard. sigmaaldrich.com

| Parameter | Condition |

| Column | UItimate-XB-C18 (4.6 x 150mm, 3um) google.com |

| Mobile Phase A | 0.035mol/L potassium phosphate (B84403) buffer google.com |

| Mobile Phase B | Acetonitrile google.com |

| Flow Rate | 1.1ml per minute google.com |

| Detection Wavelength | 205nm google.com |

| Column Temperature | 40°C google.com |

| Injection Volume | 20 µl google.com |

Detection and Evaluation of Unknown Impurities Related to Clarithromycin O

During the impurity profiling of clarithromycin, in addition to known impurities like Impurity O, analytical methods may reveal the presence of previously unidentified or "unknown" impurities. researchgate.net The detection and subsequent evaluation of these unknown impurities are critical components of a comprehensive quality control strategy. When an unknown peak is detected in a chromatogram, particularly one that may be structurally related to this compound, a systematic investigation is initiated. google.com

The initial step involves assessing the level of the unknown impurity. If it exceeds the identification threshold defined by regulatory guidelines, further structural elucidation is required. ontosight.ai This process often employs a combination of advanced analytical techniques. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides valuable information about the molecular weight of the unknown impurity. ontosight.ai Further fragmentation analysis (MS/MS) can offer insights into its chemical structure. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the precise structure of these unknown compounds. ontosight.ai

Once the structure of an unknown impurity is determined, it can be assessed for its potential toxicological effects. This evaluation helps in setting appropriate control limits for its presence in the final drug product. Understanding the formation pathways of these newly identified impurities is also crucial for developing strategies to minimize their levels in the future.

Process Control and Optimization for Mitigation of Impurity O Formation

The formation of this compound is often linked to specific steps in the manufacturing process. Therefore, implementing robust process controls and optimizing reaction conditions are key strategies to minimize its formation.

Optimization of Synthetic Pathways and Reaction Conditions to Minimize Impurity O Levels

The synthesis of clarithromycin typically starts from erythromycin (B1671065) A and involves several chemical modification steps. nih.gov The formation of Impurity O can occur as a by-product during these transformations. By carefully optimizing the synthetic pathways and reaction conditions, the generation of this impurity can be significantly reduced.

Key parameters that are often optimized include:

Reaction Temperature: Carrying out specific reaction steps at lower temperatures can help in reducing the formation of undesired side products, including Impurity O. google.com

Choice of Reagents and Solvents: The selection of appropriate reagents and solvent systems can influence the selectivity of the reactions and minimize the formation of impurities. google.comnih.gov For instance, using a ternary solvent system in the methylation step has been shown to reduce impurity levels. google.com

Reaction Time: Controlling the duration of specific reactions is crucial to ensure the complete conversion of starting materials and to prevent the formation of degradation products.

pH Control: Maintaining the optimal pH throughout the synthesis process is critical, as deviations can lead to the formation of various impurities. acs.org

| Parameter | Optimized Condition | Rationale |

| Methylation Temperature | Below 0°C (e.g., -3 to -9°C) google.com | Reduces formation of undesired side products. google.com |

| Solvent System | Ternary system (e.g., chlorinated hydrocarbon, polar aprotic, non-polar) google.com | Enhances selectivity of methylation and reduces impurities. google.com |

| pH | 7-8 acs.org | Minimizes the formation of decladinosylated impurities. acs.org |

Development of Purification Techniques for Effective Removal of Impurity O (e.g., Crystallization)

Even with optimized synthetic processes, some level of Impurity O may still be present in the crude clarithromycin product. Therefore, effective purification techniques are essential to remove this impurity to acceptable levels.

Crystallization is a primary method used for the purification of clarithromycin and the removal of impurities like Impurity O. google.comgoogle.com The principle behind this technique relies on the differences in solubility between clarithromycin and its impurities in a given solvent system. nih.gov By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, cooling rate), it is possible to selectively crystallize the desired clarithromycin polymorph, leaving the impurities, including Impurity O, in the mother liquor. google.comgoogle.com

For instance, a patented method describes the use of ketone-based organic solvents, such as acetone, to effectively remove impurities, including 6,11-di-O-methylerythromycin A, from crude clarithromycin. google.com This process involves dissolving the crude product in the solvent, followed by filtration of undissolved impurities and subsequent crystallization at a lower temperature to obtain high-purity clarithromycin. google.com Another approach involves treating clarithromycin with water or a mixture of water and a water-immiscible organic solvent to obtain the desired crystalline Form II with improved purity. google.com

| Solvent System | Impurity Removed | Purity Achieved | Reference |

| Ketone-based organic solvents (e.g., acetone) | 6,11-di-O-methylerythromycin A and other impurities | >99.0% | google.com |

| Water | Various impurities | 97.4% | google.com |

| Water and Hexane | Various impurities | 97.7% | google.com |

Stability Studies and Impurity Generation Kinetics

Understanding the stability of clarithromycin and the rate at which impurities like Impurity O are generated over time is crucial for establishing appropriate storage conditions and shelf life for the drug product.

Stability studies are conducted under various environmental conditions, including temperature, humidity, and light, to assess the degradation pathways of clarithromycin. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products, including Impurity O. For example, studies have shown that clarithromycin degrades significantly in acidic and alkaline conditions.

The data from these stability studies are used to determine the impurity generation kinetics, which describes the rate at which an impurity is formed over time under specific conditions. This information is vital for predicting the level of Impurity O that may be present in the drug product at the end of its shelf life. Regulatory guidelines require that the levels of all impurities remain within acceptable limits throughout the product's lifecycle. ontosight.ai

By understanding the kinetics of Impurity O formation, manufacturers can implement strategies to ensure the stability and quality of the clarithromycin drug product from production through to its expiration date.

Monitoring and Predictive Modeling of this compound Formation During Storage

Continuous monitoring of impurities like this compound during storage is a regulatory requirement and a crucial aspect of quality control. synzeal.com The formation of degradation products can occur gradually over the product's shelf life, potentially impacting its efficacy and stability. High-performance liquid chromatography (HPLC) is a widely used technique for the detection and quantification of impurities in clarithromycin and its intermediates. researchgate.net

Predictive modeling, often utilizing a Design of Experiments (DoE) approach, can be a powerful tool for understanding and forecasting the formation of impurities. mdpi.com By systematically varying factors such as temperature, humidity, and time, a mathematical model can be developed to predict the rate of formation of this compound under various storage conditions. mdpi.com This approach facilitates the development of polynomial regression models that provide valuable scientific information on the influence of different variables on the degradation process. mdpi.com

Kinetic studies are also essential for understanding the degradation pathway. For macrolide antibiotics like clarithromycin, degradation can be influenced by factors such as pH. researchgate.net For instance, studies on clarithromycin degradation under acidic conditions have shown the loss of the cladinose (B132029) sugar ring. researchgate.net While specific kinetic models for the formation of Impurity O are proprietary and found within drug master files, the general approach involves tracking the concentration of the impurity over time under various stress conditions to determine reaction order and rate constants. This data is vital for establishing a reliable shelf life and ensuring the product remains within its specification limits.

Table 2: Example Data from a Hypothetical Accelerated Stability Study of Clarithromycin

| Time (Months) | Storage Condition | Clarithromycin Assay (%) | This compound (%) | Total Impurities (%) |

| 0 | N/A | 99.8 | < 0.05 | 0.15 |

| 3 | 40°C / 75% RH | 99.2 | 0.10 | 0.45 |

| 6 | 40°C / 75% RH | 98.5 | 0.18 | 0.80 |

This table presents illustrative data to demonstrate the type of information gathered during stability monitoring. Actual results will vary.

Identification of Critical Storage Conditions Affecting Impurity O Levels

The formation of degradation products like this compound is directly influenced by storage conditions. Identifying the critical factors that accelerate this degradation is fundamental to establishing appropriate storage and handling instructions. The primary environmental factors known to affect the stability of pharmaceutical compounds are temperature, humidity, and light. researchgate.net

For clarithromycin, heat and humidity are significant factors. researchgate.net Elevated temperatures can increase the rate of chemical reactions, leading to a faster formation of Impurity O and other degradation products. The presence of moisture can also facilitate hydrolytic degradation pathways. While clarithromycin has been shown to be relatively stable under dry heat conditions for short durations, long-term exposure to heat, especially in combination with humidity, can be detrimental.

The pH of the environment, particularly in liquid formulations or during manufacturing processes, is another critical parameter. acs.org Studies have shown that the degradation of clarithromycin is pH-dependent. researchgate.netacs.org For example, the formation of certain degradation products is more pronounced under acidic conditions. acs.org While reconstituted clarithromycin oral suspension is more stable at room temperature, some other antibiotics require refrigeration. researchgate.net Incorrect storage of reconstituted clarithromycin in a refrigerator can negatively affect its physical properties like viscosity. researchgate.net

Exposure to light is also a potential stress factor, although some studies indicate that clarithromycin is not significantly affected by UV radiation. However, exposure to natural daylight over several days has been shown to produce additional degradation peaks in chromatograms. Therefore, protection from light is often a recommended storage precaution. The control of these critical parameters—temperature, humidity, and potentially light—is essential for minimizing the formation of this compound and ensuring the drug product's quality throughout its shelf life. iajps.comuef.fi

Regulatory Science and Quality Assurance of Clarithromycin Impurity O

Compliance with International Harmonization Guidelines (ICH) for Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are implemented by regulatory authorities globally to ensure a unified approach to the control of impurities. The primary guidelines governing organic impurities are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). ich.orgich.org

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.org Clarithromycin (B1669154) Impurity O, being an organic impurity that can arise during the manufacturing process or storage of the clarithromycin drug substance, falls under the purview of this guideline. The guideline outlines the need for manufacturers to identify, report, and qualify impurities to establish their biological safety. ich.org

ICH Q3B(R2) extends these principles to the drug product, addressing impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. ich.orgeuropa.eu If Clarithromycin Impurity O is also a degradation product that forms in the finished clarithromycin product during its shelf life, the stipulations of ICH Q3B(R2) must be followed. ich.org These guidelines are complementary, and together they form a comprehensive framework for impurity control from the API to the final dosage form. fda.gov

The application of these guidelines requires a thorough understanding of the manufacturing process of clarithromycin and its degradation pathways to ensure that all potential impurities, including Impurity O, are adequately controlled.

ICH guidelines establish thresholds for reporting and identifying impurities based on the maximum daily dose (MDD) of the drug substance. ich.org These thresholds are crucial for determining the level of scrutiny an impurity requires.

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. For a new drug substance, if the MDD is ≤ 2 g/day , the reporting threshold is 0.05%. Results for impurities should be reported to two decimal places below 1.0%. ich.org

Identification Threshold: This is the level above which the structure of an impurity must be determined. For a new drug substance with an MDD of ≤ 2 g/day , this threshold is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. ich.org

Qualification Threshold: This is the level above which an impurity must be qualified, meaning its biological safety must be established. For a new drug substance with an MDD of ≤ 2 g/day , the qualification threshold is 0.15% or a TDI of 1.0 mg, whichever is lower. ich.org

The following table summarizes the ICH Q3A(R2) thresholds for impurities in a new drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org

For this compound, its level in the drug substance and drug product must be monitored. If it exceeds the identification threshold, its structure must be confirmed. If it surpasses the qualification threshold, a comprehensive safety assessment is required.

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified. ich.org If the level of this compound in a new drug substance or product exceeds the qualification threshold, the applicant must provide a rationale for its acceptance criteria that includes safety considerations. ich.org

An impurity is generally considered qualified if it was present in batches of the new drug substance or product that were used in safety and/or clinical studies and were found to be safe. ich.org If data is not available to qualify the proposed acceptance criterion for Impurity O, studies to obtain such data may be necessary. ich.org These studies can range from literature searches for relevant toxicological data to conducting in-vitro or in-vivo toxicology studies. ich.org The specific studies required depend on various factors, including the patient population, daily dose, and duration of treatment. ich.org

For regulatory submissions, a discussion of the impurity profiles of batches manufactured during development and those from the proposed commercial process is required. ich.org Any differences in the impurity profile, including the level of this compound, must be discussed and justified.

Adherence to Pharmacopeial Standards and Monographs for Clarithromycin Impurities

Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) provide official standards for drug substances and products. scispace.comscribd.com These standards include specific tests and acceptance criteria for impurities.

The pharmacopeial monographs for clarithromycin list specified impurities and provide limits for their presence. This compound is a specified impurity in the European Pharmacopoeia. uspbpep.comsynzeal.com

European Pharmacopoeia (EP): The EP monograph for clarithromycin lists Impurity O as a specified impurity. uspbpep.com The method for related substances outlines the chromatographic conditions for its separation and identification. The relative retention time of Impurity O with respect to clarithromycin is given as approximately 1.41. uspbpep.com The EP sets limits for any impurity and for the total of all impurities. uspbpep.com For the calculation of content, the EP may specify correction factors for certain impurities. uspbpep.com

United States Pharmacopeia (USP): The USP monograph for clarithromycin also details a chromatographic method for related substances and lists several specified impurities. uspbpep.com While the USP provides a list of related compounds, including Clarithromycin Related Compound A, it is crucial to cross-reference with the EP to confirm the status and limits for Impurity O. sigmaaldrich.comusp.orgdrugfuture.com The USP sets a general limit for total impurities at not more than 3.5%. pharmtech.com

Japanese Pharmacopoeia (JP) and British Pharmacopoeia (BP): The Japanese Pharmacopoeia provides standards for clarithromycin. fujifilm.commhlw.go.jp The British Pharmacopoeia often harmonizes with the European Pharmacopoeia. scribd.comsigmaaldrich.com Therefore, the specifications for this compound in the BP are likely to be consistent with the EP. Manufacturers must consult the current editions of these pharmacopeias to ensure compliance.

The following table provides an overview of the status of this compound in major pharmacopeias.

| Pharmacopeia | Status of this compound |

| European Pharmacopoeia (EP) | Specified Impurity uspbpep.comsynzeal.com |

| United States Pharmacopeia (USP) | Listed as a related compound synzeal.comuspbpep.com |

| British Pharmacopoeia (BP) | Likely harmonized with EP scribd.comsigmaaldrich.com |

| Japanese Pharmacopoeia (JP) | Provides standards for Clarithromycin fujifilm.commhlw.go.jp |

The analytical procedures used to control impurities in clarithromycin must be validated to ensure they are suitable for their intended purpose. rroij.com ICH Q2(R1) provides guidance on the validation of analytical procedures, which includes evaluating parameters such as specificity, linearity, range, accuracy, precision, and robustness. rroij.comrroij.com

When a pharmacopeial method is used, it is not necessary to revalidate the entire method. However, the laboratory must verify that the procedure is suitable for use with their own equipment, reagents, and samples. If an alternative analytical procedure is used in place of a pharmacopeial method, it must be demonstrated that the alternative method is equivalent to or better than the official method. researchgate.net

For this compound, this means that the HPLC or other chromatographic method used for its detection and quantification must be properly validated. rroij.comrroij.comresearchgate.net The method must be able to separate Impurity O from clarithromycin and all other related substances with acceptable resolution, and it must be sensitive enough to quantify the impurity at or below its specified limit. rroij.com The system suitability tests, such as resolution and tailing factor, defined in the pharmacopeial monographs must be met before conducting the analysis. rroij.com

Quality Risk Management and Control Strategies for this compound

Assessment of Potential Impact of Impurity O on Overall Product Quality Attributes

The presence of any impurity in an active pharmaceutical ingredient (API) can potentially affect the quality attributes of the final drug product. A thorough risk assessment is the foundation for developing an appropriate control strategy. This assessment for this compound involves identifying its potential impact on critical quality attributes (CQAs) such as purity, potency, and stability.

The initial step in the risk assessment process is risk identification. This involves understanding the origin of Impurity O, which can form during the synthesis of clarithromycin or as a degradation product. researchgate.net The risk analysis then evaluates the potential severity of harm. Given that Impurity O is structurally related to the active substance, its impact on the pharmacological and toxicological profile of the drug product needs to be considered. smolecule.com

The potential impacts of this compound are systematically evaluated against the key quality attributes of the drug product. This evaluation is based on scientific knowledge and data from forced degradation studies, chemical characterization, and predictive toxicology.

Table 1: Illustrative Risk Assessment of this compound on Product Quality Attributes

| Quality Attribute | Potential Risk Associated with Impurity O | Likelihood of Occurrence (without controls) | Severity of Impact | Initial Risk Level | Rationale |

| Purity | Reduction in the overall purity of the clarithromycin API. | High | Moderate | High | Impurity O is a known process-related impurity. nih.gov |

| Potency | Potential to displace the active ingredient, leading to a lower effective dose. | Moderate | High | High | A significant level of impurity could impact the therapeutic dose. |

| Stability | May act as a catalyst for further degradation of clarithromycin or be less stable itself. | Moderate | Moderate | Moderate | Degradation products can undermine the stability of the pharmaceutical compound. |

| Safety | Potential for unique or altered toxicological profile compared to clarithromycin. | Low-Moderate | High | Moderate | Structural similarity to the API suggests a potential for shared biological activity. smolecule.com |

Development of Comprehensive Control Strategies to Ensure Regulatory Compliance and Product Integrity

Based on the risk assessment, a multi-faceted control strategy is developed to manage the levels of this compound in the final product. This strategy encompasses process controls, analytical testing, and setting of appropriate specifications. The goal is to ensure that the impurity is maintained at a level that is safe for patients and does not compromise the product's efficacy or stability, in compliance with regulatory guidelines. synzeal.comclearsynth.com

Process Controls:

The first line of defense against impurities is a well-controlled manufacturing process. For this compound, this involves optimizing the chemical synthesis steps to minimize its formation. Key process parameters (CPPs) that may influence the formation of this impurity, such as reaction temperature, pH, and reaction time, are identified and controlled. nih.gov For instance, controlling the pH during the oximation step in clarithromycin synthesis can influence the ratio of (E) and (Z) isomers, with Impurity O being the (Z)-isomer. nih.gov

Analytical Methods:

Sensitive and specific analytical methods are crucial for the detection and quantification of Impurity O. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of clarithromycin and its related substances. google.com A validated, stability-indicating HPLC method allows for the accurate measurement of Impurity O levels in both the drug substance and the finished product. The European Pharmacopoeia provides methods for the separation of clarithromycin and its impurities, where Impurity O has a specific relative retention time.

Specification and Acceptance Criteria:

Regulatory authorities require that impurities in drug substances be controlled within acceptable limits. These limits are established based on toxicological data and the qualification of the impurity. For known impurities like this compound, a specific acceptance criterion is included in the drug substance specification. This ensures that each batch of clarithromycin meets the required purity standards before being released for formulation. The use of a certified reference standard for this compound is essential for the accurate validation of analytical methods and for routine quality control testing. synzeal.comsynzeal.com

Table 2: Illustrative Control Strategy for this compound

| Control Point | Control Measure | Parameter/Method | Acceptance Criteria/Limit | Rationale for Control |

| Manufacturing Process | Optimization of synthesis reaction conditions. | pH, Temperature, Reagent stoichiometry | Defined ranges for CPPs | To minimize the formation of Impurity O during synthesis. nih.gov |

| In-Process Control (IPC) | Monitoring of reaction progress. | HPLC | Impurity O level below a pre-defined threshold | To ensure the reaction proceeds as expected and to take corrective action if necessary. |

| Drug Substance Release Testing | Quantification of Impurity O. | Validated HPLC method | ≤ 0.15% (Illustrative limit based on ICH guidelines) | To ensure the final API meets purity specifications and regulatory requirements. |

| Stability Studies | Monitoring of Impurity O levels over time. | Validated HPLC method | No significant increase in Impurity O | To ensure the stability of the drug substance and to establish an appropriate shelf-life. |

By implementing a comprehensive control strategy based on a thorough risk assessment, pharmaceutical manufacturers can ensure the consistent quality of clarithromycin and minimize the potential risks associated with this compound, thereby safeguarding product integrity and patient health.

Q & A

Basic Research Questions

Q. How is Clarithromycin Impurity O structurally identified and differentiated from related impurities?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, referencing retention times from pharmacopeial monographs. For example, USP guidelines recommend specific columns (e.g., C18) and mobile phases (e.g., phosphate buffer-acetonitrile gradients) to separate Impurity O from isomers like (Z)-oxime derivatives. Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to resolve chiral centers and functional groups .

- Key Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 127252-80-6 | |

| Molecular Formula | C₃₈H₇₀N₂O₁₃ |

Q. What synthetic pathways lead to the formation of this compound?

- Methodological Answer : Impurity O arises during the synthesis of clarithromycin oxime intermediates. Key steps involve pH-controlled (7–8) oximation of 6-O-methylerythromycin A, where incomplete isomerization or purification leads to residual (Z)-oxime formation. Scalable processes aim to minimize this via optimized reaction times and crystallization-free purification .

- Critical Parameter : Maintaining pH 7–8 reduces undesired isomerization .

Q. Which analytical techniques are routinely used for quantifying Impurity O in active pharmaceutical ingredients (APIs)?

- Methodological Answer : Reverse-phase HPLC with UV detection at 210 nm is standard. For example, USP monographs specify a gradient elution method with a detection limit of 0.05% and quantitation limit of 0.15% . Orthogonal methods like LC-MS/MS are recommended for cross-validation in complex matrices .

Advanced Research Questions

Q. How can researchers validate an HPLC method for Impurity O to meet ICH Q2(R1) guidelines?

- Methodological Answer : Validate parameters include:

- Specificity : Resolve Impurity O from 12 related impurities (e.g., Impurities C, D, H) using spiked samples .

- Linearity : Test over 50–150% of the specification limit (e.g., 0.1–0.3%) with R² ≥ 0.995.

- Accuracy : Recovery studies (98–102%) using fortified API samples.

- Precision : ≤2% RSD for intraday/interday replicates .

Q. How to resolve discrepancies in reported impurity levels across stability studies?

- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. For example, acidic conditions (0.1M HCl, 60°C) increase decladinosylated impurities, while oxidative stress (H₂O₂) generates N-oxides. Use mass balance calculations to correlate degradation pathways with impurity profiles .

Q. What advanced techniques enable trace-level detection of Impurity O in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity (LOQ: 1 ng/mL). Use deuterated internal standards (e.g., Clarithromycin-d3) to correct for matrix effects in pharmacokinetic studies .

Q. How does the presence of Impurity O impact clarithromycin’s pharmacological efficacy?

- Methodological Answer : While Impurity O lacks direct antimicrobial activity, its structural similarity may interfere with drug-receptor binding. In vitro assays (e.g., MIC determination against H. pylori) and meta-regression analyses of clinical trial data can assess correlations between impurity levels and treatment efficacy .

Q. What strategies mitigate co-elution challenges during impurity profiling of clarithromycin?

- Methodological Answer : Employ orthogonal separation techniques:

- HILIC Chromatography : Resolves polar degradants (e.g., decladinosylated species).

- 2D-LC : Combines ion-pair and reverse-phase modes to separate co-eluting isomers .

Q. How can structural elucidation confirm the identity of unknown impurities related to Impurity O?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.